5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrimidine and its derivatives are known to have a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the design of new drugs .
Synthesis Analysis
The synthesis of pyrimidine-based compounds often involves designing and characterizing the compounds using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Molecular Structure Analysis
Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific compound and the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis Methods
- A water-mediated, catalyst-free method for synthesizing functionalized derivatives of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione, showcasing operational simplicity, high yields, and eco-friendliness (Brahmachari, Nayek, Karmakar, Nurjamal, Chandra, & Bhowmick, 2020).
Biological Applications
- Novel derivatives of pyrimidine-2,4(1H,3H)-dione have been synthesized and examined for their in vitro anti-inflammatory activity, demonstrating significant efficacy (Veeranna, Bodke, Basavaraju, & Krishnamurthy, 2022).
- Research on 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, which share structural similarities, indicates potential as antibacterials with moderate activity against various strains (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Chemiluminescence and Oxidation Studies
- A study on the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow, showing potential for therapy and prevention (Meshcheryakova, Kayumova, Kang, Shumadalova, Vinogradova, Khuzin, Ziyakaeva, Kiseleva, Gabdulkhakova, Beylerli, Gareev, Sufianov, Sufianova, Ahmad, & Yang, 2022).
Molecular Transformation and Interaction
- An exploration of tosyloxy group reactions on pyrrolidine-2,5-dione, providing insights into molecular properties and organic synthesis (Yan, Zhang, Zhou, Li, Fan, & Yang, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-6(5-9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJJLNSESHZUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione |
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